molecular formula C18H13ClF6N2O3 B2775562 N'-[(1Z)-(4-chlorophenyl)methylidene]-2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide CAS No. 477864-07-6

N'-[(1Z)-(4-chlorophenyl)methylidene]-2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide

Cat. No.: B2775562
CAS No.: 477864-07-6
M. Wt: 454.75
InChI Key: LTBWWOAWTUIHOU-KJJARBMXSA-N
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Description

N'-[(1Z)-(4-chlorophenyl)methylidene]-2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a benzamide core substituted with a 4-chlorophenyl group and two trifluoroethoxy groups, making it a subject of interest in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-[(1Z)-(4-chlorophenyl)methylidene]-2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide typically involves the following steps:

    Formation of the Benzamide Core: The initial step involves the preparation of the benzamide core by reacting 2,5-dihydroxybenzoic acid with 2,2,2-trifluoroethanol in the presence of a dehydrating agent such as thionyl chloride.

    Introduction of the 4-Chlorophenyl Group: The 4-chlorophenyl group is introduced through a condensation reaction with 4-chlorobenzaldehyde in the presence of a suitable catalyst like p-toluenesulfonic acid.

    Formation of the Final Compound: The final step involves the reaction of the intermediate product with an amine, such as aniline, under reflux conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques like column chromatography and recrystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N'-[(1Z)-(4-chlorophenyl)methylidene]-2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoroethoxy groups can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamides with different functional groups.

Mechanism of Action

The mechanism of action of N'-[(1Z)-(4-chlorophenyl)methylidene]-2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N'-[(1Z)-(4-chlorophenyl)methylidene]-2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets and pathways makes it a versatile compound for various applications.

Properties

IUPAC Name

N-[(Z)-(4-chlorophenyl)methylideneamino]-2,5-bis(2,2,2-trifluoroethoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClF6N2O3/c19-12-3-1-11(2-4-12)8-26-27-16(28)14-7-13(29-9-17(20,21)22)5-6-15(14)30-10-18(23,24)25/h1-8H,9-10H2,(H,27,28)/b26-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTBWWOAWTUIHOU-KJJARBMXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=NNC(=O)C2=C(C=CC(=C2)OCC(F)(F)F)OCC(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=N\NC(=O)C2=C(C=CC(=C2)OCC(F)(F)F)OCC(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClF6N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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